5-methyl-4-phenyl-1,2,4-triazole-3-thiol
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Overview
Description
5-Methyl-4-phenyl-1,2,4-triazole-3-thiol: is a heterocyclic compound with the molecular formula C9H9N3S . It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride under reflux conditions, leading to the formation of the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Sulfides.
Substitution: S-alkyl or S-acyl derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-4-phenyl-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: Due to its biological activities, this compound is investigated for its potential use in treating infections and cancer .
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and luminescent materials .
Mechanism of Action
The mechanism of action of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, affecting their function .
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-Phenyl-1,2,4-triazole-3-thiol
- 4-Amino-5-phenyl-1,2,4-triazole-3-thiol
Comparison: 5-Methyl-4-phenyl-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
5-methyl-4-phenyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITIJXJNRKRDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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